

Application Notes and Protocols for Hdac6-IN-50

In Vitro

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Compound of Interest

Compound Name: Hdac6-IN-50

Cat. No.: B15584974

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Introduction

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone protein substrates.[1][2] Key substrates include α -tubulin and the heat shock protein 90 (Hsp90).[2][3] Through its enzymatic activity, HDAC6 is involved in regulating cell motility, protein quality control, autophagy, and stress responses.[4] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.[3][5]

Hdac6-IN-50 is a potent and selective inhibitor of HDAC6, designed for in vitro studies to investigate the biological functions of this enzyme and to explore its therapeutic potential. These application notes provide detailed protocols for utilizing **Hdac6-IN-50** in key in vitro experiments to assess its enzymatic and cellular effects.

Mechanism of Action

Hdac6-IN-50 exerts its effects by binding to the active site of the HDAC6 enzyme, thereby preventing the deacetylation of its substrates. The inhibition of HDAC6 leads to the hyperacetylation of proteins such as α -tubulin and Hsp90.[3] Increased acetylation of α -tubulin affects microtubule dynamics and cell migration.[2] Hyperacetylation of Hsp90 disrupts its chaperone function, leading to the destabilization and degradation of its client proteins, many of which are critical for cancer cell survival and proliferation.[4]

Quantitative Data Summary

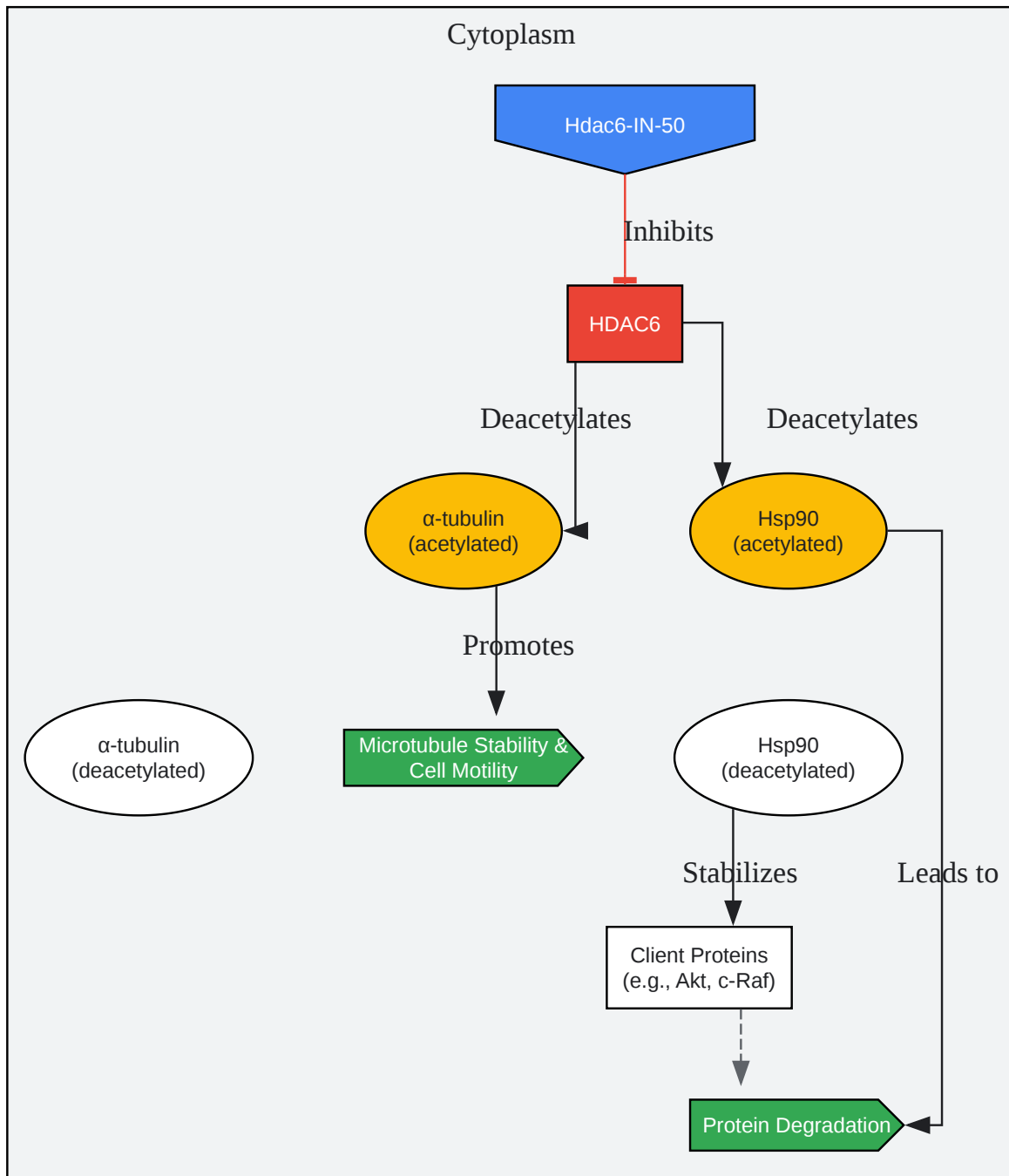
The potency and selectivity of **Hdac6-IN-50** can be determined through in vitro enzymatic assays against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the inhibitor's efficacy. While specific data for **Hdac6-IN-50** is illustrative, the following table represents typical results for a highly selective HDAC6 inhibitor.

HDAC Isoform	Hdac6-IN-50 IC50 (nM)	Pan-HDAC Inhibitor (SAHA) IC50 (nM)
HDAC6	5	20
HDAC1	>1000	10
HDAC2	>1000	15
HDAC3	>1000	8
HDAC8	>500	150
HDAC10	150	50

Note: The IC50 values presented in this table are for illustrative purposes and should be determined experimentally for each specific batch of inhibitor and assay conditions.

Signaling Pathway

Hdac6-IN-50 targets the HDAC6 enzyme, which modulates several downstream cellular pathways. The following diagram illustrates the central role of HDAC6 and the effect of its inhibition.

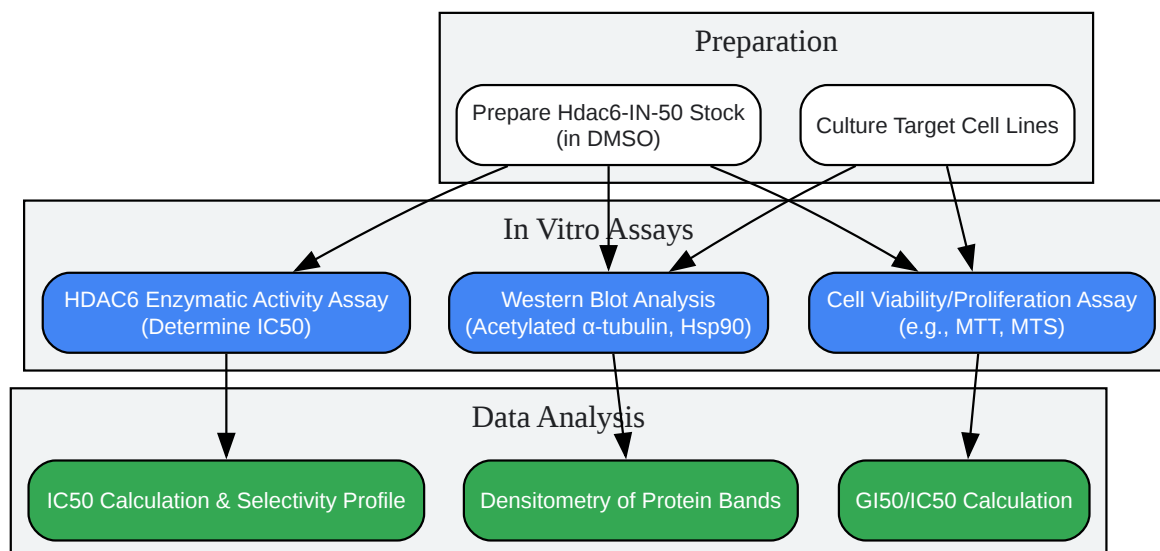


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Caption: HDAC6 Signaling Pathway and Inhibition by **Hdac6-IN-50**.

Experimental Protocols

The following diagram outlines a general workflow for the in vitro evaluation of **Hdac6-IN-50**.



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- 3. High Efficacy and Drug Synergy of HDAC6-Selective Inhibitor NN-429 in Natural Killer (NK)/T-Cell Lymphoma [[mdpi.com](https://www.mdpi.com/)]

- [4. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. benchchem.com \[benchchem.com\]](#)
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